molecular formula C15H11ClN2O2S B11768724 4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol

4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B11768724
M. Wt: 318.8 g/mol
InChI Key: SYQIFIKRAUODHN-UHFFFAOYSA-N
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Description

4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a phenol group, a chlorobenzyl thioether, and an oxadiazole ring

Preparation Methods

The synthesis of 4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to form 2-chlorobenzyl thiosemicarbazide. The thiosemicarbazide undergoes cyclization with carbon disulfide to form the oxadiazole ring, resulting in the formation of this compound .

Chemical Reactions Analysis

4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule in the study of enzyme inhibition and protein interactions.

    Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the oxadiazole ring can interact with enzyme active sites. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

4-(5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

4-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenol

InChI

InChI=1S/C15H11ClN2O2S/c16-13-4-2-1-3-11(13)9-21-15-18-17-14(20-15)10-5-7-12(19)8-6-10/h1-8,19H,9H2

InChI Key

SYQIFIKRAUODHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)O)Cl

Origin of Product

United States

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